
Helium;ytterbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helium;ytterbium is a compound that combines the noble gas helium with the rare earth metal ytterbium Helium is known for its inertness and low boiling point, while ytterbium is a lanthanide with interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of helium;ytterbium compounds typically involves high-pressure techniques due to the inert nature of helium. One method involves the use of high-pressure chambers to force helium atoms into the crystal lattice of ytterbium compounds. This process often requires pressures above 100 gigapascals (GPa) to achieve stable compounds.
Industrial Production Methods
Industrial production of this compound compounds is not yet widespread due to the challenges associated with high-pressure synthesis. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Helium;ytterbium compounds can undergo various types of chemical reactions, including:
Oxidation: Ytterbium can react with oxygen to form ytterbium oxides.
Reduction: Ytterbium compounds can be reduced using hydrogen or other reducing agents.
Substitution: Ytterbium can form halides by reacting with halogens.
Common Reagents and Conditions
Oxidation: Oxygen gas (O₂) at elevated temperatures.
Reduction: Hydrogen gas (H₂) or metallic ytterbium.
Substitution: Halogens such as fluorine (F₂), chlorine (Cl₂), bromine (Br₂), and iodine (I₂).
Major Products Formed
Oxidation: Ytterbium(III) oxide (Yb₂O₃).
Reduction: Ytterbium(II) oxide (YbO).
Substitution: Ytterbium halides such as ytterbium(III) fluoride (YbF₃), ytterbium(III) chloride (YbCl₃), and ytterbium(III) bromide (YbBr₃).
Scientific Research Applications
Chemistry: Used as catalysts in organic synthesis and as reducing agents in coupling reactions.
Biology: Potential use in imaging and diagnostic techniques due to their unique luminescent properties.
Medicine: Ytterbium compounds are used in dental materials for their radiopacity and fluoride release.
Industry: Utilized in high-tech applications such as lasers and materials research.
Mechanism of Action
The mechanism by which helium;ytterbium compounds exert their effects is primarily based on the unique properties of ytterbium. Ytterbium can act as a reducing agent or catalyst in various chemical reactions. The presence of helium may influence the stability and reactivity of the compound, although the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Helium;ytterbium compounds can be compared with other rare earth metal compounds and noble gas compounds:
Similar Compounds: Ytterbium(III) fluoride (YbF₃), ytterbium(III) chloride (YbCl₃), ytterbium(III) bromide (YbBr₃), and disodium helide (Na₂He).
Uniqueness: The combination of helium and ytterbium results in compounds with unique high-pressure stability and potential luminescent properties, distinguishing them from other rare earth metal compounds and noble gas compounds.
Conclusion
This compound compounds represent a fascinating area of research with potential applications in various scientific fields The unique combination of helium’s inertness and ytterbium’s chemical reactivity offers opportunities for new discoveries and technological advancements
Properties
CAS No. |
139763-32-9 |
|---|---|
Molecular Formula |
HeYb |
Molecular Weight |
177.05 g/mol |
IUPAC Name |
helium;ytterbium |
InChI |
InChI=1S/He.Yb |
InChI Key |
IUXBAAUQDBXQNY-UHFFFAOYSA-N |
Canonical SMILES |
[He].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


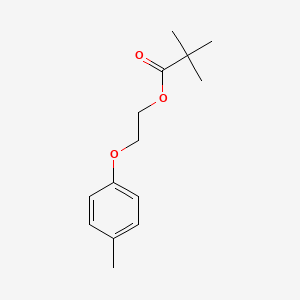



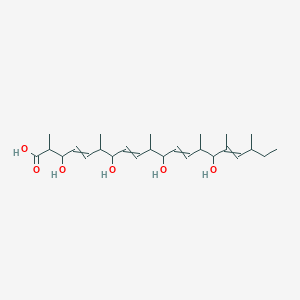
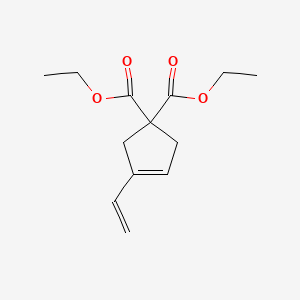
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

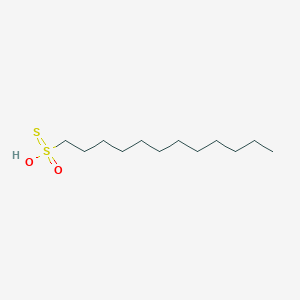

![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
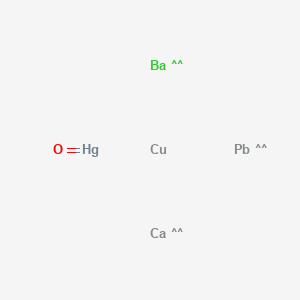
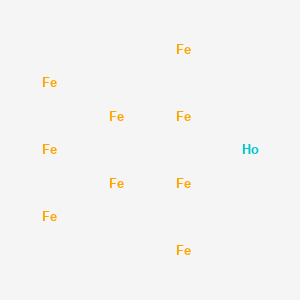
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
